1-(5-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
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Overview
Description
1-(5-Amino-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One is an organic compound that belongs to the class of benzodioxane derivatives This compound features a benzodioxane ring system with an amino group at the 5-position and an ethanone group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One typically involves the following steps:
Formation of the Benzodioxane Ring: The initial step involves the cyclization of catechol derivatives with appropriate reagents to form the benzodioxane ring.
Introduction of the Amino Group: The amino group is introduced at the 5-position through nitration followed by reduction.
Attachment of the Ethanone Group: The ethanone group is introduced via Friedel-Crafts acylation using ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Amino-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ethanone group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Corresponding alcohols.
Substitution Products: Various N-substituted derivatives.
Scientific Research Applications
1-(5-Amino-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antibacterial and enzyme inhibitor.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and antibacterial activity.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One involves its interaction with specific molecular targets:
Comparison with Similar Compounds
6-Acetyl-1,4-Benzodioxane: Shares the benzodioxane ring but lacks the amino group.
Indole Derivatives: Similar in terms of aromaticity and biological activity but differ in ring structure
Uniqueness: 1-(5-Amino-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other benzodioxane and indole derivatives.
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
1-(5-amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone |
InChI |
InChI=1S/C10H11NO3/c1-6(12)7-2-3-8-10(9(7)11)14-5-4-13-8/h2-3H,4-5,11H2,1H3 |
InChI Key |
QFVBGQSEENKMNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=C1)OCCO2)N |
Origin of Product |
United States |
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